Galactose-uridine-5’-diphosphate (UDP-Gal) is a nucleoside diphosphate sugar. It can be epimerized into UDP-glucose for entry into the mainstream of carbohydrate metabolism . It serves as a source of galactose in the synthesis of lipopolysaccharides, cerebrosides, and lactose . It is also involved in the addition of galactose (galactosylation) molecules to N-linked and O-linked oligosaccharides and glycerolipids .
UDP-Galactose/Glucose-4-epimerase (UGE) is the third enzyme involved in the Leloir pathway. It catalyzes the conversion of UDP-Galactose to UDP-Glucose, which is a rate-limiting step for polysaccharides biosynthesis . An efficient three-step cascade route was developed using whole cells expressing hyperthermophilic enzymes to afford UDP-GlcA from starch .
The molecular structure of UDP-Gal is analyzed by various methods such as PAMN-HPLC and ESI–MS .
UDP-Gal is involved in the Leloir pathway, where it is converted to UDP-Glucose, a rate-limiting step for polysaccharides biosynthesis . It also engages in a “ping-pong” reaction with UDP-Glucose, yielding glucose-1-phosphate and UDP-Galactose .
The physicochemical properties of UDP-Gal have been analyzed in various studies. For example, 15 specific UGEs were analyzed, and four UGE sequences of Setaria italica, Zea mays, Ricinus Communis, and Oryza sativa were selected for further secondary structure, three-dimensional protein modeling, transmembrane structure, and signal peptide prediction analyses .
UDP-galactose is primarily derived from the metabolism of lactose and galactose. It is synthesized from uridine triphosphate and galactose-1-phosphate through the action of the enzyme galactose-1-phosphate uridylyltransferase. This synthesis process is vital in organisms that utilize lactose as an energy source, such as mammals and certain bacteria.
UDP-galactose belongs to the class of nucleotide sugars, which are essential intermediates in carbohydrate metabolism. It is categorized under uridine diphosphate sugars, which also include other nucleotide sugars like uridine diphosphate glucose and uridine diphosphate N-acetylglucosamine.
UDP-galactose can be synthesized using various methods, including enzymatic and chemical approaches. The most common enzymatic synthesis involves the conversion of galactose-1-phosphate and uridine triphosphate catalyzed by galactose-1-phosphate uridylyltransferase.
Technical Details:
UDP-galactose consists of a uridine moiety linked to a diphosphate group, which is further connected to a galactose sugar. The molecular formula for UDP-galactose is C₁₂H₁₅N₂O₁₁P₂, with a molecular weight of approximately 507.24 g/mol.
The structural representation reveals:
UDP-galactose participates in several biochemical reactions, primarily as a donor of galactosyl residues.
Technical Details:
The mechanism by which UDP-galactose exerts its biological functions involves its activation for glycosylation.
Data:
Relevant Data or Analyses:
Studies have shown that UDP-galactose has specific retention times in chromatographic analyses, indicating its purity and concentration levels in biological samples .
UDP-galactose has significant applications in various fields:
UDP-galactose (UDP-Gal) is a nucleotide sugar with the molecular formula C~15~H~24~N~2~O~17~P~2~ and a molar mass of 566.302 g/mol [1] [6]. Structurally, it consists of three key components: (1) a uridine moiety, (2) a diphosphate bridge, and (3) a galactose residue in its D-configuration. The molecule features an α-glycosidic linkage between the anomeric carbon (C1) of galactose and the terminal phosphate of the uridine diphosphate group, forming a high-energy pyrophosphate bond that drives glycosyltransferase reactions [1] [10].
The galactopyranose ring adopts a ^4^C~1~ chair conformation, with its stereochemical configuration defined by axial orientation of the C4 hydroxyl group – the critical feature distinguishing it from UDP-glucose (UDP-Glc) where this group is equatorial [10]. X-ray crystallographic studies of Escherichia coli UDP-galactose 4-epimerase complexes reveal that the enzyme recognizes subtle differences in hydroxyl orientation at C4, allowing precise discrimination between UDP-Gal and UDP-Glc substrates [10]. This stereochemical specificity is essential for its biological function in glycosylation pathways. Eight stereocenters contribute to its three-dimensional architecture, making it a chiral molecule with defined spatial arrangement crucial for enzymatic recognition [4] [6].
Table 1: Molecular Properties of UDP-Galactose
Property | Value | Reference |
---|---|---|
Molecular Formula | C~15~H~24~N~2~O~17~P~2~ | [1] |
Molar Mass | 566.302 g/mol | [6] |
Systematic IUPAC Name | Uridine 5′-(α-D-galactopyranosyl dihydrogen diphosphate) | [1] |
CAS Number | 2956-16-3 | [9] |
Number of Stereocenters | 8 | [4] |
Glycosidic Bond | α-linkage at C1 of galactose | [10] |
UDP-galactose demonstrates moderate thermodynamic stability in aqueous solutions within physiological pH ranges (pH 6-8), but undergoes hydrolysis under acidic conditions or at elevated temperatures due to lability of the pyrophosphate bond [6]. The disodium salt form (C~15~H~22~N~2~Na~2~O~17~P~2~) enhances stability and solubility, making it suitable for experimental applications [8]. This salt form exhibits high water solubility (>250 mg/mL), significantly greater than related nucleotide sugars like UDP-N-acetylgalactosamine, facilitating its cellular transport and enzymatic accessibility [8] [9].
The molecule's conformational flexibility allows adaptation to enzymatic binding pockets despite its relatively rigid pyranose ring structure. Studies of UDP-galactose 4-epimerase complexes demonstrate minimal conformational changes in the enzyme when binding UDP-Gal versus UDP-Glc, indicating the nucleotide sugar's ability to maintain stable interactions with catalytic residues through subtle adjustments of water molecules rather than major structural rearrangements [10]. This adaptability contributes to its efficiency as a substrate in diverse glycosylation reactions while maintaining specificity.
UDP-galactose belongs to a family of nucleotide sugars that serve as activated glycosyl donors. Its closest structural analog, UDP-glucose (UDP-Glc), differs only in the configuration at the C4 carbon position (epimers). This minor stereochemical variation significantly alters enzymatic recognition and metabolic fate [5] [10]. While UDP-Glc serves as the primary substrate for glycogen synthesis, UDP-Gal specializes in galactose-containing glycoconjugate biosynthesis, including lactose production and glycosphingolipid assembly [1] [7].
UDP-N-acetylgalactosamine (UDP-GalNAc) shares the same galactose configuration at C3 and C4 but features an N-acetylated amino group at C2 instead of a hydroxyl group. This modification creates a bulkier, more hydrophilic molecule with distinct biological roles, particularly in mucin-type O-glycosylation initiation [5]. The energy of hydrolysis for the pyrophosphate bond remains similar across these nucleotide sugars (ΔG ≈ -30 kJ/mol), providing comparable thermodynamic driving forces for glycosyltransferase reactions [6].
Table 2: Comparative Analysis of UDP-Sugars
Property | UDP-Galactose | UDP-Glucose | UDP-N-Acetylgalactosamine |
---|---|---|---|
C2 Functional Group | Hydroxyl | Hydroxyl | N-Acetylamino |
C4 Configuration | Axial OH | Equatorial OH | Axial OH |
Primary Metabolic Role | Glycolipid synthesis, Lactose production | Glycogen synthesis, Glycoprotein biosynthesis | Mucin-type O-glycosylation, Proteoglycan biosynthesis |
Epimerase Substrate | Yes (Leloir pathway) | Yes (Leloir pathway) | No |
Solubility in Water | High (>250 mg/mL) | High | Moderate |
P2Y14 Receptor Affinity | EC~50~ = 0.67 µM [9] | Low affinity | Not established |
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